ethyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-(dimethylamino)prop-2-enoate
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Description
Ethyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-(dimethylamino)prop-2-enoate is a useful research compound. Its molecular formula is C13H14ClF3N2O2S and its molecular weight is 354.77. The purity is usually 95%.
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Scientific Research Applications
Environmental Impact and Health Risks of Fluorinated Alternatives
Research indicates that fluorinated compounds, such as PFAS (per- and polyfluoroalkyl substances), are emerging as persistent organic pollutants due to their widespread use in industrial and consumer applications. These compounds exhibit persistence, bioaccumulation, long-distance migration, and toxicity, raising concerns over their environmental and health impacts. Studies suggest that novel fluorinated alternatives may exhibit comparable or even more severe potential toxicity than legacy PFASs, indicating the harmful effects these substances can have on the environment and necessitating further toxicological studies to confirm their long-term usability (Wang et al., 2019).
Advances in Analytical Methods
The development and refinement of analytical methods for detecting fluorinated compounds, including emerging fluoroalkylether substances in environmental and biomonitoring samples, have been crucial. Recent reviews highlight the significant progress in monitoring the environmental fate and effects of these compounds, emphasizing the importance of understanding their distribution and impacts for environmental safety and public health (Munoz et al., 2019).
Properties
IUPAC Name |
ethyl (E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-(dimethylamino)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3N2O2S/c1-4-21-12(20)10(7-19(2)3)22-11-9(14)5-8(6-18-11)13(15,16)17/h5-7H,4H2,1-3H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUAGZGULCCDBS-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)SC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\N(C)C)/SC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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